5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring fused with a tetrahydrobenzo[b]thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with methyl isocyanide and sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: These compounds share the tetrahydrobenzo[b]thiophene core but differ in the substituents attached to the ring.
Tetrazole Derivatives: Compounds with a tetrazole ring but different substituents or fused ring systems.
Uniqueness
5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole is unique due to its specific combination of a tetrazole ring and a tetrahydrobenzo[b]thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12N4S |
---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
5-methyl-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)tetrazole |
InChI |
InChI=1S/C10H12N4S/c1-7-11-12-13-14(7)10-6-8-4-2-3-5-9(8)15-10/h6H,2-5H2,1H3 |
InChI Key |
JIOPAAUMJWYCPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC3=C(S2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.